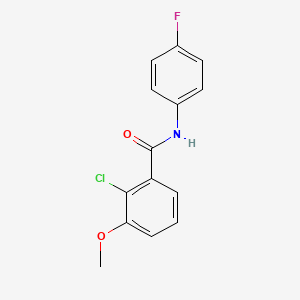
2-chloro-N-(4-fluorophenyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-fluorophenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-fluorophenyl)-3-methoxybenzamide typically involves the reaction of 4-fluoroaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to form the desired benzamide compound . The reaction can be represented as follows:
4-fluoroaniline+3-methoxybenzoyl chloride→this compound
Industrial Production Methods
For industrial production, the process is scaled up by using larger quantities of reactants and solvents. The reaction is typically carried out in a reactor with efficient stirring and temperature control to ensure uniformity and high yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-fluorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 3-methoxybenzoic acid and 4-fluoroaniline.
Scientific Research Applications
2-chloro-N-(4-fluorophenyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Chemical Research: The compound serves as a model system for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-fluorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-fluorophenyl)benzamide
- 2-chloro-N-(4-methoxyphenyl)benzamide
- 2-chloro-N-(4-chlorophenyl)benzamide
Uniqueness
2-chloro-N-(4-fluorophenyl)-3-methoxybenzamide is unique due to the presence of both a fluorophenyl and a methoxy group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
853332-94-2 |
|---|---|
Molecular Formula |
C14H11ClFNO2 |
Molecular Weight |
279.69 g/mol |
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-12-4-2-3-11(13(12)15)14(18)17-10-7-5-9(16)6-8-10/h2-8H,1H3,(H,17,18) |
InChI Key |
KIMCYFCQLJVTBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















